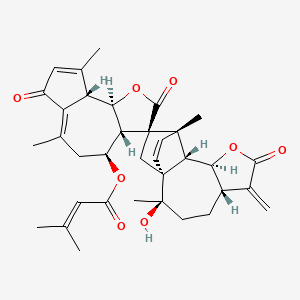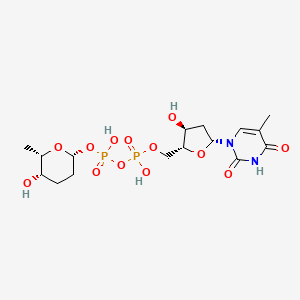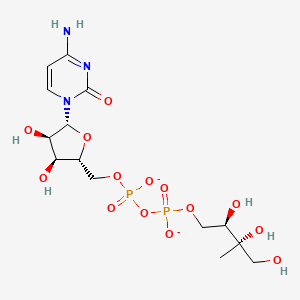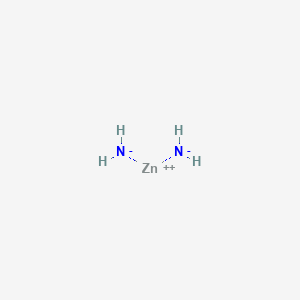
Diaminozinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Zinc diazanide can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with ammonia or amine compounds. The reaction typically occurs in an aqueous solution, where the zinc salt reacts with the amine to form zinc diazanide. The general reaction can be represented as: [ \text{ZnCl}_2 + 2\text{NH}_3 \rightarrow \text{Zn(NH}_2\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of zinc diazanide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity zinc diazanide. Techniques such as solvent extraction and recrystallization are commonly employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
Zinc diazanide undergoes various chemical reactions, including:
Oxidation: Zinc diazanide can be oxidized to form zinc oxide and nitrogen gas.
Reduction: It can be reduced to elemental zinc and ammonia.
Substitution: The amine groups in zinc diazanide can be substituted with other ligands, such as halides or organic groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halides or organic reagents in the presence of a suitable catalyst.
Major Products
Oxidation: Zinc oxide (ZnO) and nitrogen gas (N₂).
Reduction: Elemental zinc (Zn) and ammonia (NH₃).
Substitution: Various zinc complexes depending on the substituent used.
科学研究应用
Zinc diazanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of advanced materials, such as zinc-based nanomaterials and coatings.
作用机制
The mechanism of action of zinc diazanide involves its ability to coordinate with various ligands and form stable complexes. This coordination ability allows it to interact with different molecular targets, such as enzymes and proteins, potentially altering their activity. The pathways involved in these interactions depend on the specific ligands and conditions present in the environment.
相似化合物的比较
Similar Compounds
Zinc oxide (ZnO): A widely used zinc compound with applications in materials science and medicine.
Zinc acetate (Zn(OAc)₂): Commonly used in chemical synthesis and as a dietary supplement.
Zinc chloride (ZnCl₂): Used in various industrial processes and as a catalyst.
Uniqueness
Zinc diazanide is unique due to its specific coordination with amine groups, which imparts distinct chemical properties compared to other zinc compounds. Its ability to form stable complexes with a variety of ligands makes it a versatile compound for research and industrial applications.
属性
分子式 |
H4N2Zn |
|---|---|
分子量 |
97.4 g/mol |
IUPAC 名称 |
zinc;azanide |
InChI |
InChI=1S/2H2N.Zn/h2*1H2;/q2*-1;+2 |
InChI 键 |
PQJFBJISJZGASZ-UHFFFAOYSA-N |
规范 SMILES |
[NH2-].[NH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


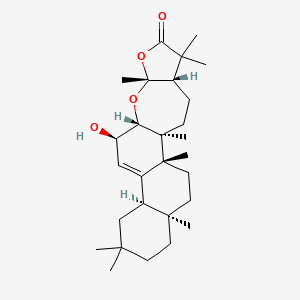


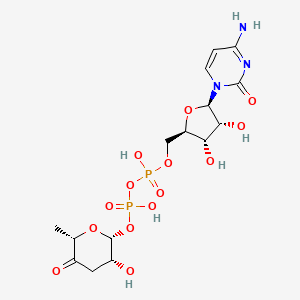
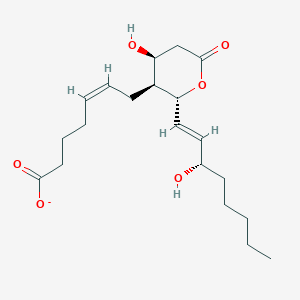

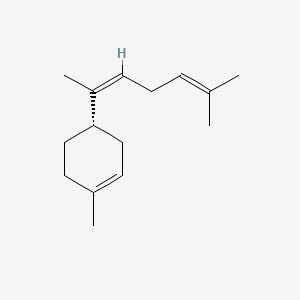
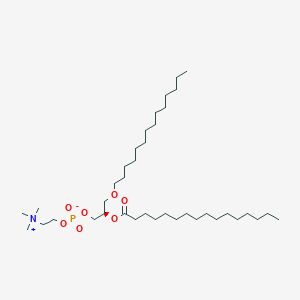
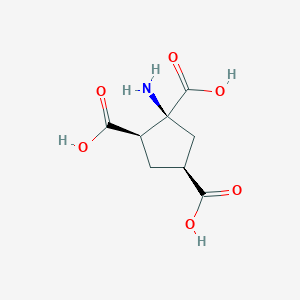
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
